Tert-butyl 5-(methylamino)pentanoate
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Overview
Description
Tert-butyl 5-(methylamino)pentanoate: is an organic compound with the molecular formula C10H21NO2. It is a derivative of pentanoic acid, where the carboxyl group is esterified with tert-butyl alcohol and the amino group is methylated. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Esterification: The synthesis of tert-butyl 5-(methylamino)pentanoate typically involves the esterification of 5-(methylamino)pentanoic acid with tert-butyl alcohol. This reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods: In industrial settings, the esterification process can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions often include elevated temperatures and the removal of water to drive the reaction to completion.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tert-butyl 5-(methylamino)pentanoate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.
Substitution: The amino group in this compound can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or hydroxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, hydroxides, polar aprotic solvents.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated compounds, hydroxylated compounds.
Scientific Research Applications
Chemistry:
- Tert-butyl 5-(methylamino)pentanoate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology:
- In biological research, this compound can be used to study the effects of esterified amino acids on cellular processes and metabolic pathways.
Medicine:
- It has potential applications in drug development, particularly in the design of prodrugs that can be activated in vivo to release active pharmaceutical ingredients.
Industry:
- In the industrial sector, this compound is used in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of tert-butyl 5-(methylamino)pentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can be hydrolyzed in vivo to release the active 5-(methylamino)pentanoic acid, which can then interact with its target. The methylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Pentanoic acid: The parent compound, which lacks the ester and methylamino groups.
Methyl 5-(methylamino)pentanoate: Similar structure but with a methyl ester instead of a tert-butyl ester.
Tert-butyl 5-aminopentanoate: Similar structure but without the methyl group on the amino group.
Uniqueness:
- Tert-butyl 5-(methylamino)pentanoate is unique due to the presence of both the tert-butyl ester and the methylamino group, which confer specific chemical properties and reactivity. The tert-butyl group provides steric hindrance, making the compound more resistant to hydrolysis, while the methylamino group enhances its nucleophilicity and ability to participate in hydrogen bonding.
Biological Activity
Tert-butyl 5-(methylamino)pentanoate, also known as (S)-tert-butyl 2-(methylamino)pentanoate, is an organic compound classified as an amino acid derivative. Its structure features a tert-butyl ester group and a methylamino substituent, which contribute to its potential biological activity. This compound has garnered attention in medicinal chemistry due to its interactions with various biological systems, particularly in the context of enzyme inhibition and metabolic pathways.
Chemical Structure and Properties
The chemical formula for this compound is C11H23N with a molecular weight of approximately 183.31 g/mol. The compound exhibits chirality, with the (S)-configuration indicating that it is a specific enantiomer of a chiral amino acid derivative. Such compounds are often utilized in drug development due to their ability to interact selectively with biological targets.
The mechanism of action involves the hydrolysis of the ester group, releasing the active (2S)-2-(methylamino)pentanoic acid. This active form can interact with various enzymes and receptors, influencing biological pathways. Notably, the tert-butyl group provides steric hindrance, which can enhance binding affinity and selectivity towards specific targets, such as betaine-homocysteine S-methyltransferase (BHMT), an enzyme involved in methyl group transfers critical for metabolic processes.
Enzyme Inhibition
Research indicates that this compound exhibits moderate to high potency as an inhibitor of BHMT. This enzyme plays a significant role in homocysteine metabolism, which is linked to cardiovascular health. Inhibitors targeting BHMT can potentially be therapeutic in conditions associated with elevated homocysteine levels.
- Inhibition Potency : Studies have reported IC50 values in the range of 50 μM for related compounds, suggesting that modifications in the methylamino group can significantly affect binding properties and inhibitory activity against BHMT.
Cytotoxicity Studies
Cytotoxicity assays have demonstrated that compounds structurally related to this compound exhibit varying degrees of cytotoxic effects against cancer cell lines. For example:
- HT-29 Cell Line : Exhibited reduced sensitivity to certain derivatives, indicating potential selectivity in targeting specific cancer types.
- IC50 Values : Related compounds have shown IC50 values as low as 1.65 μM against leukemia cell lines, indicating strong anti-tumor activity .
Case Studies and Research Findings
- Screening Assays : A study developed screening assays for Type III secretion system inhibitors using similar compounds, highlighting the need for further exploration of their biological activities beyond enzyme inhibition .
- Structural Modifications : Research has shown that structural modifications can enhance biological activity; for instance, altering the methylamino substituent can lead to improved binding affinities towards target enzymes.
- Therapeutic Applications : Given its interaction with BHMT and potential cytotoxic effects against cancer cells, this compound could be explored for therapeutic applications in metabolic disorders and oncology.
Summary Table of Biological Activities
Activity Type | Target Enzyme/Cell Line | IC50 Value | Notes |
---|---|---|---|
Enzyme Inhibition | Betaine-homocysteine S-methyltransferase | ~50 μM | Moderate to high potency |
Cytotoxicity | HT-29 Cancer Cell Line | Variable | Reduced sensitivity observed |
Cytotoxicity | Leukemia Cell Lines | < 2 μM | Strong anti-tumor activity |
Properties
Molecular Formula |
C10H21NO2 |
---|---|
Molecular Weight |
187.28 g/mol |
IUPAC Name |
tert-butyl 5-(methylamino)pentanoate |
InChI |
InChI=1S/C10H21NO2/c1-10(2,3)13-9(12)7-5-6-8-11-4/h11H,5-8H2,1-4H3 |
InChI Key |
HCYVRVRXZSYAPN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCNC |
Origin of Product |
United States |
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